(R)-2,2,6-Trimethylmorpholine
CAS No.:
Cat. No.: VC18097663
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | (6R)-2,2,6-trimethylmorpholine |
| Standard InChI | InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
| Standard InChI Key | OQUWOWHKASMPNF-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@@H]1CNCC(O1)(C)C |
| Canonical SMILES | CC1CNCC(O1)(C)C |
Introduction
Synthesis and Resolution Strategies
Enantiomeric Resolution
The resolution of racemic mixtures into enantiomerically pure forms is critical for pharmaceutical applications. A patented method for trans-2,6-dimethylmorpholine employs optically active mandelic acid to selectively precipitate one enantiomer as a diastereomeric salt . Key steps include:
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Reacting racemic trans-2,6-dimethylmorpholine with D-mandelic acid in isopropanol.
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Crystallizing the (S,S)-enantiomer mandelate salt, leaving the (R,R)-enantiomer in solution.
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Liberating the free base via sodium hydroxide treatment and distillation .
This method achieves >98% enantiomeric excess (ee) for the (S,S)-enantiomer . Adapting this protocol to (R)-2,2,6-trimethylmorpholine would require optimizing solvent systems and chiral resolving agents.
Conformational Analysis and Spectroscopic Data
13C^{13}\text{C}13C NMR Spectroscopy
Studies on methyl-substituted morpholines reveal additive substituent effects on chemical shifts. For example:
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A methyl group at the 2-position deshields C3 by ~8 ppm.
These trends suggest that (R)-2,2,6-trimethylmorpholine’s NMR spectrum would exhibit distinct shifts at C3 (downfield) and C5 (upfield), aiding structural confirmation.
Preferred Conformations
Steric interactions between the 2,2,6-methyl groups favor a chair conformation with axial methyl groups at C2 and equatorial methyl groups at C6. This arrangement minimizes 1,3-diaxial interactions, as observed in trans-2,6-dimethylmorpholine .
Applications in Organic Synthesis and Pharmacology
Chiral Auxiliary and Ligand
The (R)-enantiomer’s defined stereochemistry makes it a potential chiral auxiliary in asymmetric catalysis. For example, morpholine derivatives are employed as ligands in transition metal complexes for enantioselective hydrogenation .
Comparative Analysis of Morpholine Derivatives
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